6-Hydroxy-6,10-dimethylundec-9-EN-2-one

Beschreibung

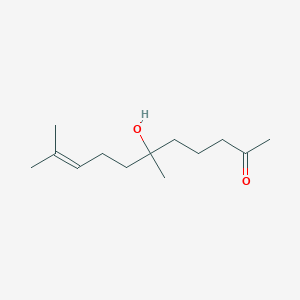

6-Hydroxy-6,10-dimethylundec-9-EN-2-one (CAS 55627-35-5) is a hydroxylated ketone with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.328 g/mol . Structurally, it features a ketone group at position 2, a hydroxyl group at position 6, and a double bond at position 9 (Figure 1). This compound is of interest in organic synthesis and fragrance industries due to its functional groups, which influence its reactivity and sensory properties.

Eigenschaften

CAS-Nummer |

55627-35-5 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

6-hydroxy-6,10-dimethylundec-9-en-2-one |

InChI |

InChI=1S/C13H24O2/c1-11(2)7-5-9-13(4,15)10-6-8-12(3)14/h7,15H,5-6,8-10H2,1-4H3 |

InChI-Schlüssel |

CDKQBQKBJFQPSD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC(C)(CCCC(=O)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 6,10-dimethylundec-9-en-2-one with a suitable aldehyde, followed by subsequent reduction and hydroxylation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-6,10-dimethylundec-9-EN-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The double bond can undergo electrophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated compounds.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-6,10-dimethylundec-9-EN-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

6,10-Dimethylundec-9-en-2-one (Citronellylacetone)

- CAS : 4433-36-7

- Formula : C₁₃H₂₄O

- Molecular Weight : 196.33 g/mol

- Key Differences : Lacks the hydroxyl group at position 6, resulting in reduced polarity and lower molecular weight.

- Applications : Widely used as a fragrance ingredient (e.g., in perfumes and cosmetics) due to its floral, citrus-like odor .

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one

- CAS : 68141-16-2

- Formula : C₁₄H₂₆O₂

- Molecular Weight : 226.36 g/mol

- Key Differences : Additional hydroxyl group at position 4 and methyl groups at positions 3 and 6. These substitutions increase steric hindrance and alter solubility.

- Synthesis : Prepared via catalytic oxidation or hydroxylation of precursor ketones .

(E)-6,10-Dimethyl-9-methylene-5-undecen-2-one

- CAS : 64854-44-0

- Formula : C₁₄H₂₂O

- Molecular Weight : 206.33 g/mol

- Key Differences : Features a methylene group (CH₂) at position 9 instead of a double bond, altering conformational flexibility.

(E)-6,10-Dimethylundec-5-en-2-one

- CAS : 689-66-7

- Formula : C₁₃H₂₂O

- Molecular Weight : 194.32 g/mol

- Key Differences : Double bond at position 5 instead of 9, affecting volatility and odor profile.

- Safety : Classified under EC 614-863-1; requires standard handling precautions for ketones (e.g., ventilation to avoid inhalation risks) .

Comparative Data Table

Key Findings and Implications

Structural Isomerism : Positional changes in double bonds (e.g., C5 vs. C9) significantly alter volatility and odor profiles, critical for fragrance applications .

Safety Profiles : While most analogs are low-risk in standard use, proper handling (e.g., ventilation) is advised for volatile ketones to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.